molecular formula C15H10ClFN2O B1420360 4-(4-Chlorophenyl)-3-(4-fluorophenyl)-1,2-oxazol-5-amine CAS No. 1097153-49-5

4-(4-Chlorophenyl)-3-(4-fluorophenyl)-1,2-oxazol-5-amine

Cat. No. B1420360
M. Wt: 288.7 g/mol
InChI Key: UJZHVJQQPYUTDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Chlorophenyl)-3-(4-fluorophenyl)-1,2-oxazol-5-amine, also known as 4-CPF-OA, is an organic compound that has been used in a variety of scientific research applications. It is a heterocyclic amine that is composed of a 4-chlorophenyl, a 3-fluorophenyl, and a 1,2-oxazol-5-amine ring. It has been used in a range of research studies, including those related to drug development, chemical synthesis, and medicinal chemistry.

Scientific Research Applications

Synthesis and Antibacterial Activity

Research has highlighted the synthesis of novel heterocyclic compounds containing the 4-(4-chlorophenyl)-3-(4-fluorophenyl)-1,2-oxazol-5-amine fragment. These compounds exhibit significant antibacterial activity against various bacterial strains such as Pseudomonas aeruginosa and Escherichia coli, demonstrating their potential use in developing new antibacterial agents (Mehta, 2016).

Antioxidant Properties

Studies also show the synthesis and evaluation of 4-(4-Chlorophenyl)-3-(4-fluorophenyl)-1,2-oxazol-5-amine derivatives for their antioxidant properties. However, most of these compounds did not neutralize superoxide radicals, indicating a selective biological activity (Arutyunyan et al., 2012).

Structural Characterization

Significant research has been conducted on the structural characterization of related compounds. For example, the synthesis of 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles, where the molecular structure was determined using single-crystal diffraction, provided insights into the structural aspects of these compounds (Kariuki et al., 2021).

Anticancer Activity

Another intriguing application is in the field of anticancer research. Derivatives of 4-(4-Chlorophenyl)-3-(4-fluorophenyl)-1,2-oxazol-5-amine have been synthesized and evaluated for their cytotoxic activity against various human cancer cell lines, showing promising results as potential anticancer agents (Kleczewska et al., 2019).

Corrosion Inhibition

Furthermore, derivatives of 4-(4-Chlorophenyl)-3-(4-fluorophenyl)-1,2-oxazol-5-amine have been studied for their potential as corrosion inhibitors. Quantum chemical and molecular dynamics simulations suggest these compounds could effectively prevent corrosion of iron, indicating their usefulness in industrial applications (Kaya et al., 2016).

properties

IUPAC Name

4-(4-chlorophenyl)-3-(4-fluorophenyl)-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFN2O/c16-11-5-1-9(2-6-11)13-14(19-20-15(13)18)10-3-7-12(17)8-4-10/h1-8H,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJZHVJQQPYUTDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=C2C3=CC=C(C=C3)Cl)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorophenyl)-3-(4-fluorophenyl)-1,2-oxazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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